Lipophilicity Modulation: Lower Computed logP of CAS 1396881-85-8 versus 3-Chloro and 3-Bromo Analogs
The trifluoromethyl substituent provides a balance between lipophilicity and metabolic stability that is distinct from chloro- and bromo-substituted analogs. The target compound's computed XLogP3-AA of 3.2 is lower than the predicted values for the 3-chloro (XLogP3 = 3.4) and 3-bromo (XLogP3 = 3.5) derivatives, reflecting a 0.2–0.3 log unit reduction in lipophilicity [1][2]. Higher lipophilicity in the halogen analogs increases the risk of non-specific protein binding, phospholipidosis, and cytochrome P450 inhibition, which may compromise their utility in cellular and in vivo assays [3].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | N-(3-chlorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide (XLogP3 = 3.4); N-(3-bromophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide (XLogP3 = 3.5) |
| Quantified Difference | ΔlogP = -0.2 (vs. 3-Cl); ΔlogP = -0.3 (vs. 3-Br) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07); values are predicted, not experimentally determined. |
Why This Matters
Lower lipophilicity is generally associated with improved solubility, reduced off-target binding, and superior developability—making the 3-CF₃ analog a more favorable lead-like molecule than its higher-logP halogenated counterparts for early-stage hit-to-lead campaigns.
- [1] PubChem. Compound Summary for CID 71778547: 6-(piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [2] PubChem. Compound Summary for N-(3-chlorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide (CID 71778548). National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [3] Wenlock MC, Austin RP, Barton P, Davis AM, Leeson PD. A comparison of physiochemical property profiles of development and marketed oral drugs. J Med Chem. 2003;46(7):1250-1256. doi:10.1021/jm021053p. View Source
